![molecular formula C17H28N4O4S B2516198 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-Phenoxyethyl)harnstoff CAS No. 2034459-05-5](/img/structure/B2516198.png)
3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-Phenoxyethyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N,N-dimethyl-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-sulfonamide" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One such method is the phosphine-catalyzed (4 + 2) annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes, which produces piperidine derivatives with moderate to excellent yields and good diastereoselectivities . Another approach involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, yielding a series of piperidine derivatives with potential antimicrobial activities . These methods highlight the versatility of piperidine scaffolds in synthesizing compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be further modified with various substituents to enhance biological activity. For instance, the incorporation of ureido moieties into the piperidine ring has been shown to produce potent inhibitors against human carbonic anhydrase isoforms, which are of interest for pharmacological applications . Similarly, the introduction of phenyl sulfonamide groups to the piperidine ring can lead to selective agonists for human beta(3)-adrenergic receptors .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity enhancement. For example, the sulfonamide moiety in piperidine derivatives can react with different electrophiles to produce O-substituted derivatives with promising bioactivity against enzymes like lipoxygenase and cholinesterases . Additionally, the reactivity of piperidine-based sulfonamido moieties with active methylene compounds can lead to the formation of heterocyclic compounds with antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, stability, and reactivity. For instance, the presence of sulfonamide groups can increase the polarity and hence the solubility of the compounds in polar solvents, which is beneficial for their biological applications. The NMR, IR, and elemental analysis are commonly used techniques to characterize these compounds and confirm their structures .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidinderivate spielen eine entscheidende Rolle in der pharmazeutischen Industrie. Sie sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Die einzigartige Struktur dieser Verbindung ermöglicht verschiedene Anwendungen, einschließlich der Arzneimittelentwicklung.
Molekularmodellierung
Die Struktur der Verbindung kann in der Molekularmodellierung verwendet werden, die ein entscheidender Aspekt der Arzneimittelentwicklung und -entdeckung ist. Sie hilft Forschern, die Wechselwirkung zwischen Arzneimitteln und ihren biologischen Zielmolekülen zu verstehen .
Pharmazeutische Analyse
Diese Verbindung kann in der pharmazeutischen Analyse verwendet werden. Ihre einzigartige Struktur kann genutzt werden, um neue analytische Methoden zu entwickeln, die zur Qualitätskontrolle und -sicherung pharmazeutischer Produkte beitragen.
Antikrebsanwendungen
Piperidinderivate werden als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse beim Hemmen des Wachstums verschiedener Arten von Krebszellen gezeigt.
Antiviren-Anwendungen
Piperidinderivate wurden auch als antivirale Mittel eingesetzt . Sie können die Replikation verschiedener Viren hemmen und tragen so zur Entwicklung neuer antiviraler Medikamente bei.
Antimikrobielle und Antimykotische Anwendungen
Diese Verbindungen haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Medikamente macht.
Entzündungshemmende Anwendungen
Piperidinderivate können als entzündungshemmende Mittel eingesetzt werden . Sie können die Entzündungsreaktion im Körper hemmen, was sie nützlich bei der Behandlung verschiedener entzündlicher Erkrankungen macht.
Antipsychotische Anwendungen
Schließlich wurden Piperidinderivate als Antipsychotika eingesetzt . Sie können bestimmte Chemikalien im Gehirn beeinflussen und helfen so bei der Behandlung verschiedener psychiatrischer Störungen.
Zukünftige Richtungen
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of efficient methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research may focus on exploring the potential applications of these compounds in drug design and synthesis .
Wirkmechanismus
Piperidine Derivatives
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Targets of Action
For example, some piperidine derivatives have been used as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific derivative and its target. They often work by binding to their target and modulating its activity .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been shown to affect pathways involved in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can also vary greatly. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the specific structure of the derivative .
Result of Action
The result of the action of piperidine derivatives can include a wide range of effects, from analgesic and anti-inflammatory effects to anticancer effects .
Action Environment
The action environment, including factors such as pH and temperature, can influence the stability and efficacy of piperidine derivatives .
Eigenschaften
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-11-8-15(9-12-21)14-19-17(22)18-10-13-25-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMKPROMKQWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


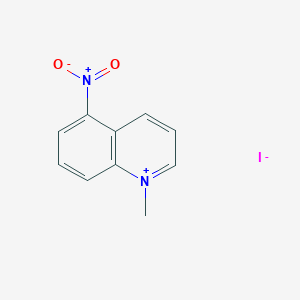
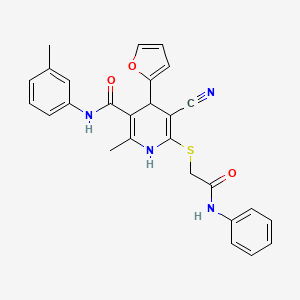

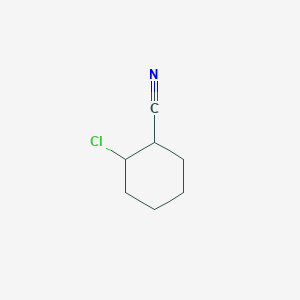
![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)
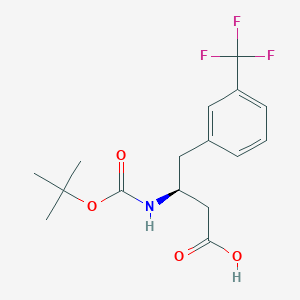

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)
![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)

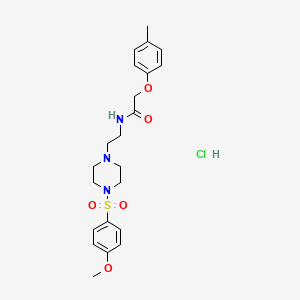

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)